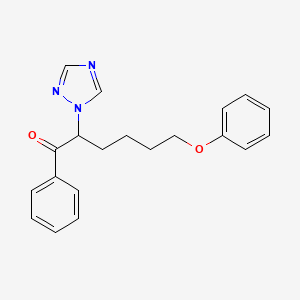

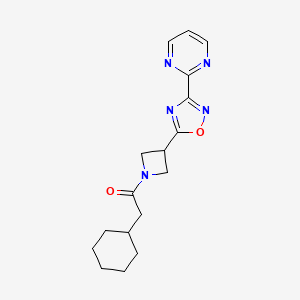

6-Phenoxy-1-phenyl-2-(1H-1,2,4-triazol-1-yl)hexan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

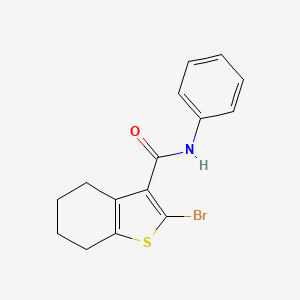

The synthesis of 1,2,4-triazole derivatives, which includes “6-Phenoxy-1-phenyl-2-(1H-1,2,4-triazol-1-yl)hexan-1-one”, involves various chemical reactions . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, and Mass spectroscopy .Molecular Structure Analysis

The molecular structure of “this compound” and similar compounds can be analyzed using spectroscopic techniques. For instance, the IR absorption spectra of related compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1. The 1H-NMR spectrum showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .科学的研究の応用

Antifungal Applications

Derivatives of 1,2,4-triazol-1-yl compounds, similar to 6-Phenoxy-1-phenyl-2-(1H-1,2,4-triazol-1-yl)hexan-1-one, have shown significant antifungal properties. For instance, isoxazolidine derivatives containing substituted phenoxy and triazol-1-yl groups were identified as potential antifungal agents, as evidenced by their structural effectiveness against fungal pathogens (Bennett et al., 1988). Similarly, a series of phenoxyacetamide derivatives showcased notable antimicrobial activity against several plant fungi and bacteria, outperforming some commercial antibacterial agents (Liao et al., 2017).

Anti-microbial and Anti-bacterial Applications

Novel derivatives that incorporate the 1,2,4-triazol-1-yl moiety have been synthesized and screened for their antimicrobial properties. For instance, phenols with the triazole moiety have shown effectiveness against a range of gram-positive and gram-negative bacterial strains (Shaikh et al., 2014). Additionally, the synthesized triazole ring-containing phenol derivatives have been evaluated as COX inhibitors, demonstrating significant interactions with the binding-site residues of the COX proteins (Kumar & Lakshmi, 2018).

Chemotherapeutic Potential

The inclusion of 1,2,4-triazol-1-yl in the molecular structure of certain compounds has shown potential in anticancer applications. For instance, compounds with this moiety have been synthesized and evaluated against human bone cancer cell lines, demonstrating notable anticancer activity. Molecular docking studies further supported their potential as antiviral agents, highlighting their binding capabilities with relevant proteins (Lv et al., 2019).

Structural Studies

Compounds with the 1,2,4-triazol-1-yl moiety have also been a subject of structural studies. For instance, the crystal structure of a compound with this moiety was elucidated, revealing significant dihedral angles and stabilizing intermolecular hydrogen bonds (Liang, 2009).

将来の方向性

作用機序

Target of Action

TIS108 is a triazole-type strigolactone biosynthetic inhibitor . Its primary target is the strigolactone biosynthesis pathway . Strigolactones are plant hormones that play crucial roles in various developmental processes, including shoot branching and root hair elongation .

Mode of Action

TIS108 interacts with its targets by inhibiting the biosynthesis of strigolactones . This inhibition leads to a decrease in the level of strigolactones, such as 2’-epi-5-deoxystrigol (epi-5DS), in plants .

Biochemical Pathways

The primary biochemical pathway affected by TIS108 is the strigolactone biosynthesis pathway . By inhibiting this pathway, TIS108 alters the balance of plant hormones, affecting various developmental processes. For instance, it has been suggested that strigolactones might affect shoot regeneration through interaction with other hormones, especially auxin, cytokinin, and ethylene .

Result of Action

The inhibition of strigolactone biosynthesis by TIS108 leads to a variety of molecular and cellular effects. For instance, it has been shown to inhibit embryogenesis in Arabidopsis . Additionally, TIS108 has been demonstrated to improve shoot regeneration in apple, providing insights into the molecular mechanism of strigolactone-mediated inhibition of adventitious shoot formation .

Action Environment

The action of TIS108 can be influenced by various environmental factors. For example, light conditions have been shown to affect the organization of cortical microtubules in Arabidopsis hypocotyl cells, suggesting a new mechanistic connection between cytoskeletal behavior and the light-dependence of strigolactone signaling .

生化学分析

Biochemical Properties

TIS108 interacts with enzymes involved in the strigolactone biosynthesis pathway. It inhibits the production of strigolactones, leading to an increase in shoot branching and a repression of root hair elongation .

Cellular Effects

TIS108 has been shown to have significant effects on cellular processes in plants. It inhibits embryogenesis in Arabidopsis and reduces the level of 2’-epi-5-deoxystrigol (epi-5DS) in rice . It also influences cell function by affecting cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of TIS108 involves its interaction with the strigolactone biosynthesis pathway. It inhibits the production of strigolactones, leading to changes in plant growth and development . The exact molecular interactions and changes in gene expression caused by TIS108 are still being studied .

Temporal Effects in Laboratory Settings

It has been shown to have a significant impact on plant growth and development, with effects observable after treatment .

Metabolic Pathways

TIS108 is involved in the strigolactone biosynthesis pathway. It interacts with enzymes in this pathway to inhibit the production of strigolactones

特性

IUPAC Name |

6-phenoxy-1-phenyl-2-(1,2,4-triazol-1-yl)hexan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2/c24-20(17-9-3-1-4-10-17)19(23-16-21-15-22-23)13-7-8-14-25-18-11-5-2-6-12-18/h1-6,9-12,15-16,19H,7-8,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCSREBFOVZSWQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(CCCCOC2=CC=CC=C2)N3C=NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Chloro-2-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2844048.png)

![3-(9H-carbazol-9-yl)-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]propanehydrazide](/img/structure/B2844049.png)

![2-Bromo-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B2844051.png)

![methyl 2-(8-(2-methoxyethyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2844055.png)

![2-(4-Fluorophenyl)-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone](/img/structure/B2844056.png)

![Ethyl 5-(4-nitrobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2844058.png)

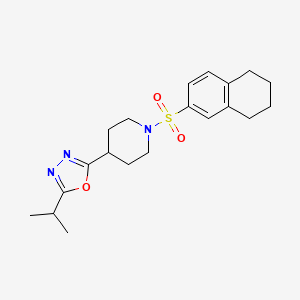

![2-([1,1'-biphenyl]-4-yl)-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide](/img/structure/B2844059.png)

![1-((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)-2-(p-tolyl)ethan-1-one](/img/structure/B2844063.png)

![4-chloro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2844067.png)